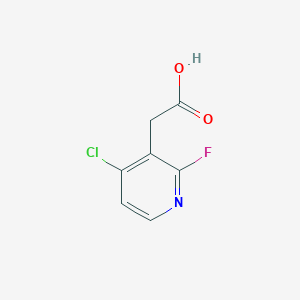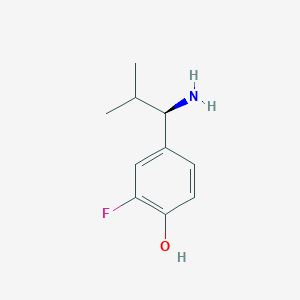![molecular formula C17H15NO4 B12964364 6-(3-methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B12964364.png)
6-(3-methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one is an organic heteropentacyclic compound. It is known for its complex structure, which includes a dioxolo ring fused to a quinoline backbone. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
The synthesis of 6-(3-methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Backbone: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.
Introduction of the Dioxolo Ring: The quinoline derivative is then subjected to a cyclization reaction with a suitable diol, such as catechol, under acidic conditions to form the dioxolo ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
化学反応の分析
6-(3-methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for the introduction of various substituents like halogens or nitro groups using reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
科学的研究の応用
6-(3-methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential as an apoptosis inducer, which could make it useful in cancer research.
Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of new polymers and resins.
作用機序
The mechanism of action of 6-(3-methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one involves its interaction with various molecular targets. For instance, as an apoptosis inducer, it may interact with cellular pathways that regulate programmed cell death, such as the caspase cascade. Its antibacterial action could involve the inhibition of bacterial enzymes or disruption of cell membrane integrity.
類似化合物との比較
Similar compounds to 6-(3-methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one include:
Actinodaphnine: Another quinoline derivative with similar biological activities, such as antibacterial and antifungal properties.
Oliveroline: A compound with a similar dioxolo-quinoline structure, known for its potential medicinal properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxy group, which can influence its biological activity and chemical reactivity.
特性
分子式 |
C17H15NO4 |
|---|---|
分子量 |
297.30 g/mol |
IUPAC名 |
6-(3-methoxyphenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-8-one |
InChI |
InChI=1S/C17H15NO4/c1-20-11-4-2-3-10(5-11)13-7-15(19)12-6-16-17(22-9-21-16)8-14(12)18-13/h2-6,8,13,18H,7,9H2,1H3 |
InChIキー |
IIXRKOHTDRHQQN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2CC(=O)C3=CC4=C(C=C3N2)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


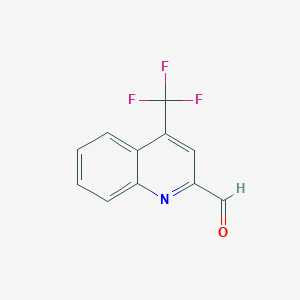
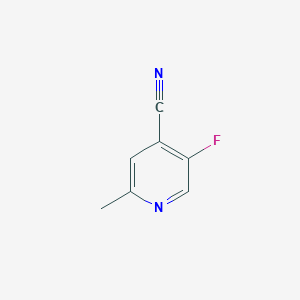
![5,6-Dihydrobenzo[h]cinnoline](/img/structure/B12964311.png)

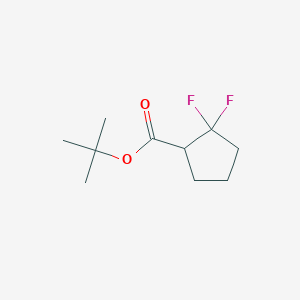
![1-(Prop-2-yn-1-yl)-2-(pyridin-4-yl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B12964338.png)
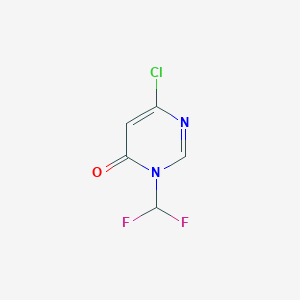
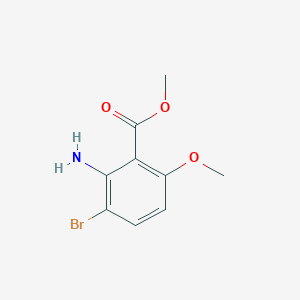
![3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12964349.png)

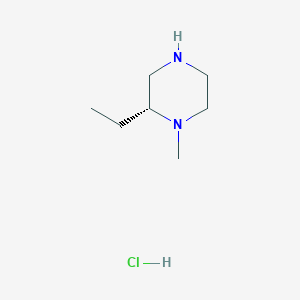
![1'-Methyl-7-nitrospiro[indoline-3,4'-piperidine]](/img/structure/B12964359.png)
